molecular formula C7H5ClFNO B1430869 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone CAS No. 1256824-98-2

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone

Cat. No.: B1430869
CAS No.: 1256824-98-2
M. Wt: 173.57 g/mol
InChI Key: BZDWHRUYDIPLLJ-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Scientific Research Applications

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

As with any chemical compound, safety precautions should be followed during handling, storage, and synthesis. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

Future Directions

: 1-(6-chloro-5-fluoropyridin-3-yl)ethanone | AChemBlock

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone depends on its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of chlorine and fluorine atoms provides a unique electronic environment, making it a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDWHRUYDIPLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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